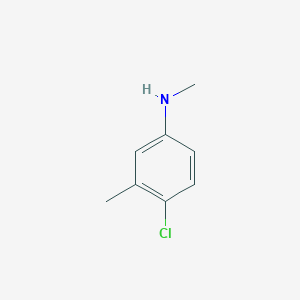

4-chloro-N,3-dimethylaniline

CAS No.:

Cat. No.: VC15740508

Molecular Formula: C8H10ClN

Molecular Weight: 155.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClN |

|---|---|

| Molecular Weight | 155.62 g/mol |

| IUPAC Name | 4-chloro-N,3-dimethylaniline |

| Standard InChI | InChI=1S/C8H10ClN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3 |

| Standard InChI Key | DLJHMBHVBDEAOX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)NC)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

4-Chloro-N,3-dimethylaniline is systematically named according to IUPAC conventions as 4-chloro-N,3-dimethylbenzenamine. Its molecular structure consists of a benzene ring with three substituents:

-

A chlorine atom at the 4-position (para to the amino group).

-

A methyl group at the 3-position (meta to the amino group).

The compound’s molecular formula () and weight (155.62 g/mol) are consistent with its aromatic amine classification. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 150084-31-4 | |

| Molecular Formula | ||

| Molecular Weight | 155.62 g/mol | |

| IUPAC Name | 4-chloro-N,3-dimethylaniline |

Spectroscopic and Structural Data

The compound’s structure is validated through spectroscopic techniques:

-

SMILES Notation: Clc1cc(c(cc1)N(C)C)C.

-

InChI Key: XNFFKFXWTMGZSW-UHFFFAOYSA-N.

-

13C NMR: Peaks at 151.98 ppm (C-N), 137.57 ppm (C-Cl), and 41.83 ppm (N-CH3) .

The planar benzene ring and electron-withdrawing chlorine atom influence reactivity, facilitating electrophilic substitutions at the ortho and para positions relative to the amino group.

Synthesis and Manufacturing

Catalytic Methylation Approaches

A prominent synthesis route involves the methylation of 4-chloro-3-methylaniline using formic acid () and a platinum-on-carbon () catalyst. This method achieves high yields (74–91%) under mild conditions (toluene solvent, 80°C) :

Key advantages include:

-

Selectivity: Minimal byproducts due to controlled methyl group transfer.

Alternative Pathways

Vulcanchem reports synthesis from , involving bromine substitution and reductive amination. This method requires precise temperature control (50–70°C) and palladium catalysts to avoid over-reduction.

Industrial and Research Applications

Pharmaceutical Intermediates

4-Chloro-N,3-dimethylaniline is a precursor to antihistamines and antipsychotic agents. Its dimethylamino group enhances lipid solubility, improving blood-brain barrier penetration in drug candidates . For example, it is used in the synthesis of:

-

Antidepressants: Structural analogs inhibit serotonin reuptake.

-

Anticancer Agents: Chlorine substitution aids DNA intercalation.

Agrochemical Uses

In agrochemicals, the compound derivatives act as herbicides and fungicides. The chlorine atom disrupts fungal cell membranes, while the dimethylamino group stabilizes interactions with plant enzymes.

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin irritation | Wear gloves, face protection | |

| Respiratory toxicity | Use fume hoods | |

| Environmental persistence | Avoid waterway disposal |

Regulatory Status

The compound is labeled with the signal word “Warning” under GHS classifications. Precautionary codes include P261 (avoid inhalation) and P305+P351+P338 (eye exposure protocol).

Recent Research and Innovations

Catalytic Functionalization

Recent studies highlight its role in cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids yields biaryl structures, valuable in material science .

Environmental Degradation

Advanced oxidation processes (AOPs) using ozone or UV/H₂O₂ effectively degrade 4-chloro-N,3-dimethylaniline in wastewater, minimizing ecological impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume